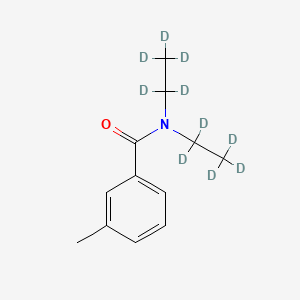

DEET-d10

Overview

Description

DEET-d10, also known as N,N-(Diethyl-d10)-3-methylbenzamide or N,N-(Diethyl-d10)-m-toluamide, is an analytical standard . It is chemically identical to DEET, but it is isotopically labeled with deuterium-10 (d10) . Deuterium is a stable, non-radioactive isotope of hydrogen . This isotopic labeling is used for various research purposes, allowing scientists to track and distinguish this compound from other compounds in chemical reactions or biological systems .

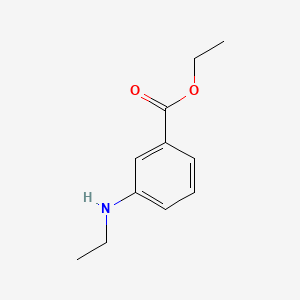

Molecular Structure Analysis

The molecular formula of this compound is C12D10H7NO . The structure includes a benzamide group (C6H5C(O)NH2) and two ethyl groups (C2H5), where ten of the hydrogen atoms are replaced by deuterium .

Chemical Reactions Analysis

This compound is used in various scientific research applications, including investigations related to insect behavior, mosquito repellency, insecticidal properties, and toxicity assessments of this compound-based products . The isotopic labeling allows scientists to track and distinguish this compound from other compounds in chemical reactions or biological systems .

Physical and Chemical Properties Analysis

This compound is a light yellow oil . It is soluble in chloroform and methanol . The molecular weight is 201.33 .

Scientific Research Applications

DEET increases the synthesis of glutathione S-transferase in mosquito cells, suggesting physiological responses beyond recognition by the olfactory system (Hellestad, Witthuhn, & Fallon, 2011).

Kinetic studies on DEET's oxidative and reductive degradation pathways have been conducted, providing insights into its environmental fate (Song et al., 2009).

DEET's effectiveness as a mosquito repellent can decrease following previous exposure, which has implications for its use and the ability of mosquitoes to overcome it (Stanczyk et al., 2013).

It has been identified that DEET blocks electrophysiological responses of olfactory sensory neurons to attractive odors, indicating a molecular target for DEET action (Ditzen, Pellegrino, & Vosshall, 2008).

Studies have shown that DEET can suppress humoral immunological function in mice, suggesting potential health risks associated with its use in occupational or military environments (Keil et al., 2009).

Research on DEET's environmental fate and ecotoxicity highlights its moderate to rapid degradation in surface waters and soil, and its low bioaccumulation potential (Weeks, Guiney, & Nikiforov, 2012).

DEET can induce eryptosis, a form of programmed cell death in red blood cells, which could contribute to the development of anemia (Alfhili et al., 2019).

The insect repellent has been found to have behavioral and toxicological effects on Rhodnius prolixus, a vector of Chagas disease, suggesting its potential use in vector control (Alzogaray, 2015).

Mechanism of Action

Target of Action

DEET-d10, a deuterium-labeled variant of DEET, primarily targets biting insects such as mosquitoes and ticks . It is widely used in insect repellent products to protect against these pests .

Mode of Action

It is known that this compound acts as a repellent, deterring insects from targeting human skin . It is suggested that this compound may interfere with the olfactory and gustatory mechanisms of insects, impairing their ability to detect and be attracted to humans .

Biochemical Pathways

Octopamine is a neurotransmitter known to regulate many physiological processes in insects. By interfering with this pathway, this compound may disrupt normal insect behavior, leading to its repellent effect .

Pharmacokinetics

It is known that deet, the non-deuterated form of this compound, is principally excreted via the kidneys .

Result of Action

The primary result of this compound action is the repelling of biting insects such as mosquitoes and ticks . This repellent effect protects individuals from the bites of these insects, reducing the risk of transmission of insect-borne diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formulation of this compound in insect repellent products can affect its release rate and evaporation, thereby influencing its effectiveness . .

Safety and Hazards

DEET-d10 is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2A), and is hazardous to the aquatic environment (both short-term (acute) and long-term (chronic), Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

DEET-d10 is utilized as an insect repellent and has been extensively studied in various scientific research applications . It is employed in investigations related to insect behavior, mosquito repellency, insecticidal properties, toxicity assessments of this compound-based products . Future research may continue to explore these areas and potentially develop more potent pest control agents .

Properties

IUPAC Name |

3-methyl-N,N-bis(1,1,2,2,2-pentadeuterioethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOXZBCLCQITDF-IZUSZFKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C1=CC=CC(=C1)C)C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675659 | |

| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215576-01-4 | |

| Record name | N,N-Bis[(~2~H_5_)ethyl]-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1215576-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564308.png)